1-(4-aminophenyl)-N-(2-hydroxyethyl)methanesulfonamide
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Description
1-(4-aminophenyl)-N-(2-hydroxyethyl)methanesulfonamide is a useful research compound. Its molecular formula is C9H14N2O3S and its molecular weight is 230.28. The purity is usually 95%.
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Scientific Research Applications
Antiviral and Anticancer Activity
A series of compounds derived from N-(4-nitro-2-phenoxyphenyl)-methanesulfonamide, structurally related to 1-(4-aminophenyl)-N-(2-hydroxyethyl)methanesulfonamide, have been synthesized and evaluated for their potential antiviral and anticancer properties. The synthesized thioureas exhibited significant antiviral activity against various viruses, including HIV-1 and HIV-2, but did not show notable anticancer properties against certain cell lines like A549 and L929 (Karakuş et al., 2009).
Structural Studies and Supramolecular Assembly
Nimesulidetriazole derivatives, with structural similarities to this compound, have been synthesized and analyzed for their crystal structures and molecular interactions. The studies focus on understanding the nature of intermolecular interactions, such as hydrogen bonds and C–H⋯π interactions, and their effects on the supramolecular assembly and molecular geometry (Dey et al., 2015).
Quantum Chemical Calculations
Quantum chemical calculations have been applied to compounds similar to this compound to predict their optimized structures, free energy, and molecular orbitals involved in spectrum formation. This research is essential for understanding the chemical and physical properties of such compounds and their potential applications in various scientific fields (Xue et al., 2022).
Catalytic and Synthetic Applications
Methanesulfonamide, a functional group present in the chemical structure of this compound, has been found to be an effective catalyst in the synthesis of various chemical compounds. For example, it has been used in the one-pot synthesis of 2-substituted benzoxazoles and in the Sharpless asymmetric dihydroxylation process. These applications demonstrate the versatility of methanesulfonamide-containing compounds in facilitating chemical reactions and synthesizing new materials (Kumar et al., 2008; Junttila & Hormi, 2009).
COX-2 Inhibition for Anti-inflammatory Purposes
Compounds featuring the methanesulfonamide group, like this compound, have been investigated for their potential as cyclooxygenase-2 (COX-2) inhibitors. This activity is particularly important for developing anti-inflammatory drugs, where selective inhibition of COX-2 can provide therapeutic benefits with reduced side effects (Singh et al., 2004).
Properties
IUPAC Name |
1-(4-aminophenyl)-N-(2-hydroxyethyl)methanesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2O3S/c10-9-3-1-8(2-4-9)7-15(13,14)11-5-6-12/h1-4,11-12H,5-7,10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LPMPWMDXYBGJAU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CS(=O)(=O)NCCO)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.